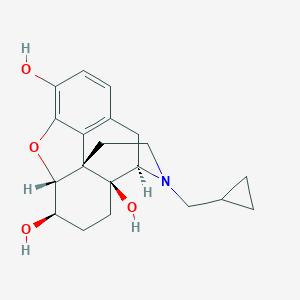

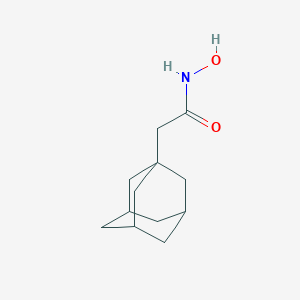

2-(1-adamantyl)-N-hydroxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Adamantane is the simplest diamondoid with a chemical formula of C10H16. It consists of four cyclohexane rings in an armchair configuration . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .

Synthesis Analysis

Adamantane derivatives are frequently synthesized via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For example, a series of 2-(adamantan-1-yl)-2-oxoethyl benzoates were synthesized by reacting 1-adamantyl bromomethyl ketone with various carboxylic acids .

Molecular Structure Analysis

Adamantane molecules can be described as the fusion of three cyclohexane rings. The molecule is both rigid and virtually stress-free .

Chemical Reactions Analysis

Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Physical And Chemical Properties Analysis

Adamantane is characterized by its unique physical and chemical properties. It is the most stable isomer of C10H16 .

Applications De Recherche Scientifique

Anti-Trypanosomal Activity

Adamantane derivatives, including 2-(1-adamantyl)-N-hydroxyacetamide, have been investigated for their potential anti-trypanosomal activity. Foscolos et al. (2022) synthesized adamantane arylhydroxamic acids, including 2-(4-(adamant-1-yl)phenoxy)-N-hydroxyacetamide, demonstrating interesting profiles against Trypanosoma brucei and Trypanosoma cruzi. These compounds, functionalized as hydroxamic acids, show promise for further investigation due to their activity and toxicity profiles against trypanosomes (Foscolos et al., 2022).

Synthesis of Functionalized Compounds

Shmailov et al. (2010) described efficient synthetic approaches to functionalized adamantyl uracils and related compounds, which are significant in medicinal chemistry. The selective hydroxylation of adamantane tertiary C–H bonds in these uracils leads to derivatives with various functional groups, displaying moderate antiviral activity. This research highlights the versatility of adamantane derivatives in synthesizing biologically active molecules (Shmailov et al., 2010).

Adamantylation in Organic Synthesis

Novakov et al. (2020) studied the alkylation of N-aryl and N-arylalkyl acetamides with hydroxy adamantane derivatives, demonstrating the synthesis of adamantylaminoarenes with high yields and purity. This research provides insight into the adamantylation process, enhancing the synthesis of adamantane-containing compounds with potential pharmaceutical applications (Novakov et al., 2020).

Biocatalytic Oxidation of Adamantane

Sarkar et al. (2016) explored the biocatalytic oxidation of adamantane derivatives, including N-(1-adamantyl)acetamide, using the cytochrome P450 enzyme CYP101B1. By employing substrate engineering and protective groups, they achieved efficient and selective oxidation of adamantane frameworks, opening avenues for the synthesis of novel adamantane-based compounds (Sarkar et al., 2016).

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1

Ye et al. (2017) identified BMS-816336, a hydroxy-substituted adamantyl acetamide, as a potent inhibitor of the 11β-hydroxysteroid dehydrogenase type 1 enzyme. This compound demonstrates significant selectivity and pharmacodynamic effects, highlighting the therapeutic potential of adamantane derivatives in treating metabolic disorders (Ye et al., 2017).

Mécanisme D'action

Target of Action

Adamantane derivatives have been found to interact with various targets, such as the transient receptor potential vanilloid 1 (trpv1) receptor . TRPV1 is a non-selective cation channel activated by high temperatures and chemical agonists, playing a crucial role in nociceptive afferent neurons .

Mode of Action

For instance, SA13353, a novel TRPV1 agonist, inhibits tumor necrosis factor-a production by activating capsaicin-sensitive afferent neurons

Biochemical Pathways

The activation of trpv1 by adamantane derivatives has been associated with the modulation of inflammatory responses . This suggests that 2-(1-adamantyl)-N-hydroxyacetamide might influence similar pathways, but more research is needed to confirm this.

Pharmacokinetics

Adamantane derivatives are known to have desirable pharmacokinetic properties, contributing to lower variability and low potential for drug interaction . They are rapidly and well absorbed, with renal clearance accounting for a significant portion of total body clearance

Result of Action

It is known that adamantane derivatives can promote the formation of different atypical tubulin assemblies . This suggests that this compound might have similar effects, but more research is needed to confirm this.

Action Environment

The stability and reactivity of adamantane derivatives can be influenced by factors such as temperature, ph, and the presence of other chemical substances

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

The adamantyl group in 2-(1-adamantyl)-N-hydroxyacetamide is known for its high reactivity, which offers extensive opportunities for its utilization in various biochemical reactions

Molecular Mechanism

It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These hypotheses need to be confirmed through rigorous scientific investigation.

Propriétés

IUPAC Name |

2-(1-adamantyl)-N-hydroxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c14-11(13-15)7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10,15H,1-7H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZCKUGJZBWOQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CC(=O)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377918 |

Source

|

| Record name | 2-(1-adamantyl)-N-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136561-40-5 |

Source

|

| Record name | 2-(1-adamantyl)-N-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Trifluoromethyl)phenyl]piperazin-1-ium;chloride](/img/structure/B163268.png)

![2-[(4-Chlorobenzoyl)amino]-2-methylpropanoic acid](/img/structure/B163286.png)